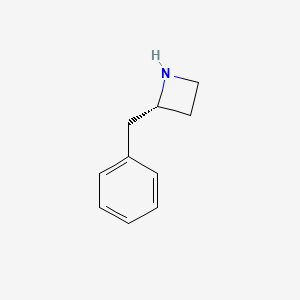

(S)-2-benzylazetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(2S)-2-benzylazetidine |

InChI |

InChI=1S/C10H13N/c1-2-4-9(5-3-1)8-10-6-7-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1 |

InChI Key |

QACCZSKNXCZIRW-SNVBAGLBSA-N |

Isomeric SMILES |

C1CN[C@H]1CC2=CC=CC=C2 |

Canonical SMILES |

C1CNC1CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Methodologies for the Enantioselective Synthesis of S 2 Benzylazetidine and Its Derivatives

Classical and Foundational Approaches to Azetidine (B1206935) Ring Construction

The construction of the strained four-membered azetidine ring has been a long-standing challenge in organic synthesis. Classical approaches have laid the groundwork for the development of more sophisticated and stereoselective methods. These foundational strategies primarily involve intramolecular cyclization reactions and cycloaddition processes.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a robust and widely employed strategy for the synthesis of azetidines. This approach involves the formation of the heterocyclic ring from a linear precursor containing both the nitrogen nucleophile and a reactive electrophilic center. The stereochemistry of the final product can often be controlled by the stereochemistry of the starting material.

One of the most common and direct methods for constructing the azetidine ring is through the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate with a suitable leaving group. In this approach, a nitrogen atom attacks a carbon atom bearing a leaving group, such as a halide (Cl, Br, I), a sulfonic ester (mesylate, tosylate), or a triflate, to form the four-membered ring. The success of this reaction is often dependent on minimizing competing elimination reactions.

A notable example of this strategy is the diastereoselective preparation of 2,4-disubstituted azetidines through the iodine-mediated cyclization of homoallyl amines. This reaction proceeds via a 4-exo-trig cyclization and delivers the cis-azetidine isomer with high stereocontrol. Further functionalization can be achieved by nucleophilic displacement of the iodide.

Recent advancements have focused on achieving enantioselectivity. A general and scalable method for the synthesis of enantioenriched C2-substituted azetidines, including those with a benzyl (B1604629) group, utilizes a chiral tert-butanesulfinamide auxiliary. This method starts with the condensation of an achiral 1,3-biselectrophile, such as 3-chloropropanal, with the chiral auxiliary to form a sulfinimine. Subsequent organometallic addition to the imine and intramolecular cyclization via chloride displacement furnishes the desired azetidine with high diastereoselectivity. The chiral auxiliary can then be readily cleaved to provide the enantioenriched azetidine.

Table 1: Diastereoselective Synthesis of 2-Substituted Azetidines via Intramolecular Cyclization of γ-Chloro-N-sulfinylamines

| Entry | R Group | Diastereomeric Ratio (dr) | Yield (%) |

| 1 | Phenyl | 95:5 | 75 |

| 2 | 4-Methoxyphenyl | 96:4 | 78 |

| 3 | 2-Thienyl | 94:6 | 72 |

| 4 | Benzyl | 93:7 | 68 |

Data is synthesized from representative examples in the literature.

The intramolecular aminolysis of epoxy amines provides a powerful and regioselective route to 3-hydroxyazetidines. This method involves the ring-opening of an epoxide by a tethered amine nucleophile. The regioselectivity of the epoxide opening (attack at the C3 or C4 position) is a critical aspect of this strategy.

Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have emerged as highly effective catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines. Current time information in Bangalore, IN.nih.govnih.govnih.gov This reaction proceeds in high yields and tolerates a variety of functional groups. Current time information in Bangalore, IN.nih.govnih.govnih.gov Significantly, the La(OTf)₃ catalyst promotes C3-selective intramolecular aminolysis, even in cases where the C4 position is a benzylic carbon, as would be the case in a precursor to 2-benzyl-3-hydroxyazetidine. nih.gov This regioselectivity is crucial for the synthesis of the desired azetidine ring rather than the isomeric pyrrolidine. The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) (DCE) at reflux. Current time information in Bangalore, IN.nih.gov

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

| Entry | R Group on Amine | Solvent | Yield (%) | Azetidine:Pyrrolidine Ratio |

| 1 | Benzyl | DCE | 85 | >20:1 |

| 2 | p-Methoxybenzyl | DCE | 88 | >20:1 |

| 3 | Allyl | DCE | 75 | 15:1 |

| 4 | n-Butyl | DCE | 82 | >20:1 |

Data is synthesized from representative examples in the literature. Current time information in Bangalore, IN.nih.gov

Cycloaddition Reactions

Cycloaddition reactions, particularly [2+2] cycloadditions, offer a convergent and atom-economical approach to the azetidine core. These reactions involve the combination of two unsaturated components to form a four-membered ring in a single step.

The [2+2] cycloaddition of imines and alkynes is a method for the synthesis of 2-azetines, which are unsaturated precursors to azetidines. These reactions can be promoted either photochemically or through the use of metal catalysts. nih.gov The resulting 2-azetines can be subsequently reduced to the corresponding azetidines.

Accessing 2-azetines through the aza Paternò-Büchi reaction with alkynes has seen limited success. rsc.org However, examples exist, such as the photosensitized [2+2] cycloaddition of N-sulfonylimines with both internal and terminal alkynes, which can proceed with high regioselectivity. nih.gov More recent developments have utilized visible-light photocatalysis for the divergent synthesis of 1- and 2-azetines from cyclic oximes and alkynes. nih.gov In some cases, metal-mediated conditions have also been employed to facilitate the cycloaddition. nih.gov

Table 3: Synthesis of 2-Azetines via [2+2] Cycloaddition of Imines and Alkynes

| Entry | Imine Component | Alkyne Component | Conditions | Product | Yield (%) |

| 1 | N-Sulfonylimine | Phenylacetylene | Photosensitizer, hν | 2-Phenyl-azetine derivative | 65 |

| 2 | Cyclic Oxime | 1-Hexyne | Visible light, photocatalyst | 2-Butyl-azetine derivative | 72 |

| 3 | N-Aryl Imine | Ethyl Propiolate | Lewis Acid Catalyst | 2-Carboethoxy-azetine derivative | 58 |

Data is synthesized from representative examples in the literature. nih.govnih.gov

The photochemical [2+2] cycloaddition of nitriles and alkenes has been explored for the synthesis of azetine structures, although this method is generally limited to aryl-substituted nitriles and primarily yields 1-azetines. nih.gov A more direct and extensively studied approach for the synthesis of azetidines is the aza Paternò-Büchi reaction, which is the [2+2] photocycloaddition of an imine and an alkene. nih.govnih.gov

The aza Paternò-Büchi reaction can be challenging due to competing reaction pathways upon photochemical excitation of the imine. nih.govamazonaws.com However, significant progress has been made, particularly through the use of visible-light photocatalysis. springernature.comchemrxiv.org For instance, intermolecular [2+2] photocycloadditions between oximes and alkenes, enabled by visible-light triplet energy transfer, have been developed for the synthesis of highly functionalized azetidines. springernature.com These reactions are characterized by their operational simplicity and mild conditions. springernature.comchemrxiv.org Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have also been reported, providing a stereoselective route to functionalized azetidines. nih.gov

Table 4: Azetidine Synthesis via Aza Paternò-Büchi Type Reactions

| Entry | Imine/Amine Component | Alkene Component | Conditions | Product | Yield (%) | Stereoselectivity |

| 1 | Cyclic Oxime | Styrene | Visible light, Ir photocatalyst | 2-Phenylazetidine derivative | 85 | High |

| 2 | Dihydroquinoxalinone | 1-Hexene | Visible light, photoredox catalyst, O₂ | Fused azetidine | 92 | High |

| 3 | N-Sulfonylimine | Indene | Photosensitizer, hν | Tricyclic azetidine | 78 | Diastereoselective |

Data is synthesized from representative examples in the literature. nih.govspringernature.comnih.gov

Lewis Acid-Catalyzed Cycloaddition Approaches

Lewis acid-catalyzed [2+2] cycloaddition reactions represent a powerful strategy for the construction of the azetidine core. nih.govresearchgate.net These reactions typically involve the reaction of an imine with an alkene or a ketene (B1206846). The Lewis acid activates the imine, facilitating the cycloaddition process and influencing the stereochemical outcome. nih.gov

One notable approach involves the Lewis acid-promoted cycloaddition of arylketenes with alkenes. This method has proven effective with a range of both activated and unactivated alkenes, as well as trisubstituted olefins. nih.gov The use of a Lewis acid not only increases the reactivity and yield but can also enhance diastereoselectivity. nih.govresearchgate.net For instance, the cycloaddition of phenylketene with cyclopentadiene, which gives a low yield under thermal conditions, can be significantly improved with Lewis acid catalysis. nih.gov

In a specific example, the reaction of an aryl acid chloride, which generates a ketene in situ, with an alkene in the presence of a Lewis acid, provides the corresponding cyclobutanone, a precursor to the azetidine ring, in good yield. nih.gov Furthermore, the development of catalytic enantioselective [2+2] cycloadditions of allenoates with alkenes using chiral oxazaborolidines has expanded the scope of this methodology, allowing for the synthesis of a variety of cyclobutanes with excellent enantioselectivity. nih.govresearchgate.net A combined Lewis acid system, such as In(tfacac)3-TMSBr, has been shown to effectively catalyze the [2+2] cycloaddition of aryl alkynes and acrylates, yielding cyclobutenes with high chemo- and stereoselectivity. organic-chemistry.org These cyclobutenes are versatile intermediates that can be converted to the corresponding azetidines. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features |

| EtAlCl₂ | Arylketenes + Alkenes | Cyclobutanones | Increased reactivity and yield, improved diastereoselectivity. nih.govresearchgate.net |

| Chiral Oxazaborolidines | Allenoates + Alkenes | Cyclobutanes | High enantioselectivity. nih.govresearchgate.net |

| In(tfacac)₃-TMSBr | Aryl Alkynes + Acrylates | Cyclobutenes | High chemo- and stereoselectivity. organic-chemistry.org |

Ring Expansion Protocols from Smaller Heterocycles

Ring expansion strategies provide an alternative and powerful route to azetidines, starting from more readily available smaller heterocyclic rings like aziridines. magtech.com.cnnih.govchemrxiv.org

The one-carbon ring expansion of aziridines to azetidines is a particularly innovative approach. nih.govchemrxiv.org This transformation can be achieved through a nih.govacs.org-Stevens rearrangement of an ammonium (B1175870) ylide intermediate. nih.govchemrxiv.org A significant breakthrough in this area is the use of engineered 'carbene transferase' enzymes, specifically a laboratory-evolved variant of cytochrome P450BM3. nih.govchemrxiv.orgacs.org This biocatalyst not only facilitates the ring expansion but also exerts exceptional stereocontrol, leading to the formation of chiral azetidines with high enantiomeric excess (99:1 er). nih.govchemrxiv.org

The enzymatic process involves the reaction of a hemoprotein with a carbene precursor to form an iron carbenoid intermediate. nih.gov This intermediate is then trapped by the nucleophilic aziridine (B145994) to form an aziridinium (B1262131) ylide. nih.gov The enzyme directs the subsequent reaction towards a nih.govacs.org-Stevens rearrangement, effectively overriding the competing and often more favorable cheletropic extrusion of olefins. nih.govchemrxiv.org This methodology has been successfully applied to various aziridines, including those with thiophene (B33073) and fluorinated aryl substituents. nih.gov

Carbonylative ring expansion of aziridines offers another pathway to azetidin-2-ones (β-lactams), which can subsequently be reduced to azetidines. acs.org This method involves the insertion of a carbonyl group into the aziridine ring. While less common than other methods, it provides a direct route to the β-lactam core. acs.org

Innovative and Asymmetric Synthetic Pathways to (S)-2-Benzylazetidine Frameworks

Recent advancements have focused on developing highly efficient and stereoselective methods for the direct synthesis of this compound and related structures.

The reduction of azetidin-2-ones, or β-lactams, is a widely utilized and reliable method for the synthesis of azetidines. acs.org The ready availability of β-lactams, which can be synthesized through various methods including the Staudinger reaction, makes this a very attractive approach. organic-chemistry.org

The reduction is typically accomplished using reagents such as diborane (B8814927) in tetrahydrofuran (B95107), lithium aluminum hydride (LiAlH₄), or more efficiently with alanes in ether. acs.org A key advantage of this method is that the stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. acs.org This allows for the synthesis of enantiomerically pure azetidines from chiral β-lactams. For example, enantiopure aromatic α-iminoesters, derived from α-amino acids, can be converted to enantiomerically enriched azetidin-2-ones via electroreductive intramolecular coupling, which can then be reduced to the corresponding azetidines. acs.org

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, offering novel pathways with high efficiency and selectivity. nih.gov

One such strategy involves the copper-catalyzed boryl allylation of azetines. acs.org This method allows for the difunctionalization of the azetine ring, installing both a boryl and an allyl group with the simultaneous creation of two new stereogenic centers. acs.org Using a copper/bisphosphine catalyst system, a range of cis-2,3-disubstituted azetidines can be accessed with high enantioselectivity. acs.org This represents a rare example of copper-catalyzed asymmetric boryl alkylation of an electron-rich olefin within a strained heterocycle. acs.org

Another approach utilizes palladium catalysis for the intramolecular γ-C(sp³)–H amination to construct functionalized azetidines. rsc.org This reaction proceeds via a six-membered palladacycle intermediate and demonstrates excellent functional group tolerance. rsc.org Additionally, rhodium-catalyzed carbene insertion into the N-H bond of a diazoketone derived from D-serine has been employed in the synthesis of azetidinones, which are precursors to functionalized azetidines. acs.org

| Catalyst | Reactants | Product | Key Features |

| Copper/Bisphosphine | Azetines, Allyl Phosphates, Boryl Reagent | cis-2,3-Disubstituted Azetidines | High enantioselectivity, difunctionalization. acs.org |

| Palladium(II) | Amines with a γ-C-H bond | Functionalized Azetidines | Intramolecular C(sp³)–H amination, good functional group tolerance. rsc.org |

| Rhodium | Diazoketones | Azetidinones | Carbene insertion into N-H bond. acs.org |

Organocatalytic Strategies for Azetidine Synthesis

Organocatalysis offers a metal-free alternative for asymmetric synthesis. The [2+2] cycloaddition between an imine and a ketene (or ketene equivalent) is a direct method for constructing the azetidine ring. While pyrrolidine-based catalysts are renowned in many organocatalytic transformations, other catalysts have also been developed for azetidine synthesis. rsc.org

A notable example is the use of a peptide-mimic phosphonium (B103445) salt to catalyze the asymmetric [2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes. rsc.org This method provides access to enantioenriched six-membered ring-fused α-trifluoromethyl azetidines with excellent diastereo- and enantioselectivities. rsc.org Another general organocatalytic approach to C2-functionalized azetidines begins with the enantioselective α-chlorination of aldehydes, followed by reductive amination and subsequent intramolecular Sₙ2 displacement to form the ring. This multi-step, one-pot protocol yields azetidines with alkyl substituents at the C2 position in good yields and high enantiomeric excess (84–92% ee). nih.gov

Chiral Auxiliary-Mediated and Diastereoselective Approaches

The use of a chiral auxiliary is a classical and robust strategy for controlling stereochemistry. A highly effective diastereoselective synthesis of precursors for 2-benzylazetidine (B2814296) involves the α-alkylation of N-borane complexes of azetidine-2-carbonitriles. rsc.orgnih.gov This method utilizes the readily available and inexpensive (S)-1-phenylethylamine as a chiral auxiliary. rsc.orgnih.gov

The synthesis begins with the preparation of an N-((S)-1-arylethyl)azetidine-2-carbonitrile. nih.gov This compound is then complexed with borane (B79455) (BH₃), which coordinates to the nitrogen atom's lone pair. This complexation serves two purposes: it activates the α-proton for deprotonation and fixes the conformation of the ring, allowing for high facial selectivity during the subsequent alkylation step. rsc.org

Treatment of the diastereomerically pure borane complex with a strong base, such as lithium diisopropylamide (LDA), at low temperature generates a stabilized enolate. rsc.orgnih.gov The subsequent addition of an electrophile, such as benzyl bromide, results in a highly diastereoselective alkylation. rsc.orgnih.govnih.gov The N-((S)-1-(4-methoxyphenyl)ethyl) chiral auxiliary can then be cleaved under acidic conditions to yield the desired optically active 2-benzylazetidine-2-carbonitrile, a direct precursor to this compound. nih.gov

| Entry | Substrate | Base | Electrophile | Product | Yield (%) | Diastereomeric Ratio | Ref. |

| 1 | (1S,2S,1′S)-4b | LDA | Benzyl bromide | (2S,1′S)-5ba | 72 | >97:3 | rsc.orgnih.gov |

| 2 | (1S,2S,1′S)-3a | LiHMDS | Benzyl bromide | (2S,1′S)-2aa | 90 | >99:1 | nih.gov |

Table 1. Diastereoselective α-Alkylation of N-Borane Azetidine Complexes. (1S,2S,1′S)-4b is the N-borane complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile. (1S,2S,1′S)-3a is the tert-butyl ester analogue.

Exploiting Chiral Sulfinamides and 1-Arylethylamines as Auxiliaries

The use of chiral auxiliaries provides a powerful strategy for controlling stereochemistry during the synthesis of chiral azetidines. In this approach, an achiral precursor is temporarily bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Chiral Sulfinamides: Inexpensive and commercially available tert-butanesulfinamides have been successfully employed for the asymmetric synthesis of C2-substituted azetidines. A general and scalable three-step approach begins with the condensation of an appropriate chiral tert-butanesulfinamide with a 1,3-bis-electrophile like 3-chloropropanal. The resulting chlorosulfinimine is then subjected to a diastereoselective Grignard addition. This step establishes the new stereocenter, with the sulfinamide group directing the approach of the nucleophile. The final step is an intramolecular cyclization (a 4-exo-tet displacement of the chloride) to form the azetidine ring. This method is effective for a range of C2-substituents including aryl, vinyl, and alkyl groups, and often allows for the separation of diastereomers via standard chromatography, yielding enantiopure products. rsc.orgpolimi.it The sulfinamide auxiliary can then be readily cleaved under acidic conditions. rsc.org

Chiral 1-Arylethylamines: Inexpensive chiral 1-arylethylamines, such as (S)-1-phenylethylamine, can serve as both a nitrogen source and a chiral directing group for the synthesis of optically active azetidines. frontiersin.orgnii.ac.jp A notable application is in the preparation of 2-substituted azetidine-2-carbonitriles. frontiersin.orgrsc.org The strategy involves the diastereoselective α-alkylation of an N-((S)-1-arylethyl)azetidine-2-carbonitrile. To enhance diastereoselectivity, the nitrogen of the azetidine is complexed with borane (BH₃) prior to alkylation. Treatment of this N-borane complex with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate, which then reacts with an electrophile, such as benzyl bromide. The bulky N-(1-arylethyl) group effectively shields one face of the enolate, directing the electrophile to the opposite face and thereby controlling the stereochemistry at the C2 position. The N-((S)-1-(4-methoxyphenyl)ethyl) auxiliary has proven particularly effective and can be removed by treatment with trifluoroacetic acid (TFA) to yield the final enantiomerically enriched 2-benzylazetidine-2-carbonitrile. frontiersin.orgrsc.org

Stereocontrolled Addition of Organolithiums to 2-Oxazolinylazetidines

A highly stereoselective method for preparing chiral 2-acylazetidines involves the addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines. researchgate.netCurrent time information in Pacific/Auckland. This approach leads to the formation of valuable precursors for this compound and its derivatives.

The key step is the nucleophilic addition of an organolithium (e.g., phenyllithium (B1222949) or benzyllithium) to the carbon-nitrogen double bond (C=N) of the oxazoline (B21484) ring attached to the azetidine at the C2-position. researchgate.netCurrent time information in Pacific/Auckland.nih.gov Interestingly, this reaction proceeds with unusual regio- and stereoselectivity, particularly in non-polar solvents like toluene. researchgate.netCurrent time information in Pacific/Auckland. The reaction mechanism is believed to involve the complexation of the organolithium reagent by the lone pairs of both the azetidine and oxazoline nitrogen atoms. This coordination directs the nucleophilic attack to the C=N bond of the oxazoline rather than causing the expected deprotonation at the carbon alpha to the oxazoline ring. researchgate.netCurrent time information in Pacific/Auckland.

Starting with an enantiomerically pure N-alkyl-2-oxazolinylazetidine allows for the synthesis of highly enantioenriched products. The high degree of stereoselectivity is supported by Density Functional Theory (DFT) calculations and NMR studies. researchgate.netCurrent time information in Pacific/Auckland. The resulting oxazolidine (B1195125) intermediates can be isolated and are readily hydrolyzed under acidic conditions to unmask the acyl group, affording the final 2-acylazetidine with high enantiopurity. researchgate.netCurrent time information in Pacific/Auckland.

| Starting Material (N-Alkyl-2-oxazolinylazetidine) | Organolithium | Product (after hydrolysis) | Yield | Diastereomeric Ratio (dr) / Enantiomeric Ratio (er) |

| Chiral N-alkyl-2-oxazolinylazetidine | Various R-Li | Enantioenriched N-alkyl-2-acylazetidine | High | er > 95:5 |

Table based on findings from stereocontrolled organolithium additions. researchgate.net

Biocatalytic Routes to Enantiomerically Pure Azetidine Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. Enzymes and whole-cell systems can operate under mild conditions and often exhibit exquisite stereoselectivity.

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Hydrolysis)

Enzymatic kinetic resolution (EKR) is a widely used technique for separating enantiomers from a racemic mixture. The strategy relies on an enzyme that preferentially catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. Lipases are particularly robust and versatile enzymes for EKR, capable of catalyzing the enantioselective hydrolysis of esters or the acylation of alcohols. polimi.itnih.gov

While direct lipase-catalyzed kinetic resolution of this compound itself is not extensively documented, the principle is well-established for producing chiral building blocks. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species are frequently used to resolve racemic alcohols and amines that are precursors to complex chiral molecules. polimi.itnih.gov In a typical hydrolysis EKR of a racemic ester, the lipase will selectively hydrolyze one enantiomer (e.g., the R-ester) to the corresponding alcohol, leaving the other enantiomer (the S-ester) untouched and therefore enantiomerically enriched. The resulting mixture of the S-ester and R-alcohol can then be separated.

The application of this method to 2-substituted azetidine esters can be challenging due to the steric hindrance around the ester functionality, which may result in poor specific activity for some lipases. rsc.org However, protein engineering and the screening of diverse lipases can overcome these limitations, making EKR a potentially powerful tool for accessing enantiopure azetidine derivatives. rsc.org

Whole-Cell Biotransformations (e.g., Rhodococcus erythropolis AJ270)

Whole-cell biotransformations leverage the complete enzymatic machinery of a microorganism to perform complex chemical conversions. The bacterium Rhodococcus erythropolis AJ270 has emerged as a highly effective biocatalyst for the enantioselective synthesis of azetidine derivatives from racemic starting materials. mdpi.com

Specifically, R. erythropolis AJ270 can resolve racemic 1-benzylazetidine-2-carbonitriles with outstanding efficiency and enantioselectivity (up to >99.5% ee). mdpi.com The success of this biotransformation stems from a synergistic two-enzyme system within the microbial cells:

A highly active but virtually non-enantioselective nitrile hydratase first converts both enantiomers of the starting nitrile to the corresponding racemic amide (1-benzylazetidine-2-carboxamide). mdpi.com

A highly R-enantioselective amidase then specifically hydrolyzes the (R)-amide to the corresponding (R)-carboxylic acid, leaving the desired (S)-1-benzylazetidine-2-carboxamide unreacted and in high enantiomeric excess. mdpi.com

This process, conducted in a neutral aqueous buffer at mild temperatures (30°C), provides both the (S)-amide and the (R)-acid as highly enantioenriched products, which are valuable chiral building blocks for further synthetic applications. mdpi.com

| Substrate | Biocatalyst | Products | Yield / Enantiomeric Excess (ee) |

| Racemic 1-benzylazetidine-2-carbonitrile | Rhodococcus erythropolis AJ270 | (S)-1-benzylazetidine-2-carboxamide and (R)-1-benzylazetidine-2-carboxylic acid | Excellent yields, ee up to >99.5% |

Table summarizing the whole-cell biotransformation of racemic azetidine-2-carbonitriles. mdpi.com

Targeted Synthesis of Functionalized this compound Analogs

The development of synthetic routes to functionalized azetidine scaffolds is crucial for exploring their potential in medicinal chemistry and as chiral ligands.

Preparation of this compound-2-carbonitrile Scaffolds

The azetidine-2-carbonitrile (B3153824) moiety is a versatile functional group that can be transformed into other functionalities like carboxylic acids, amides, or amines. The synthesis of enantiopure this compound-2-carbonitrile can be achieved with high diastereoselectivity using a chiral auxiliary approach. frontiersin.orgrsc.org

As described in section 2.2.4.2, the strategy employs a chiral N-((S)-1-arylethyl) group to direct the alkylation of an azetidine-2-carbonitrile precursor. frontiersin.orgrsc.org In a key example, the N-borane complex of N-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carbonitrile is treated with LDA at -78°C, followed by the addition of benzyl bromide. This procedure yields the α-benzylated product with high diastereoselectivity. frontiersin.orgrsc.org

| Substrate | Base / Electrophile | Product Diastereomers | Yield (Major Diastereomer) |

| (1S,2S,1′S)-N-BH₃-N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile | LDA / Benzyl Bromide | (2S,1′S)-5ba and (2R,1′S)-5ba | 72% |

Table of results for the diastereoselective benzylation of an azetidine-2-carbonitrile precursor. frontiersin.orgrsc.org

The major diastereomer can be isolated, and subsequent removal of the chiral auxiliary with trifluoroacetic acid affords the target this compound-2-carbonitrile. This method provides a reliable route to optically active 2-substituted azetidine-2-carbonitriles, which are valuable building blocks for more complex nitrogen-containing compounds. frontiersin.org

Synthetic Routes to N-Benzylazetidine

N-Benzylazetidine serves as a key intermediate in the synthesis of various functionalized azetidine derivatives. A straightforward and efficient two-step synthesis has been developed, starting from commercially available reagents. acs.org

The synthesis commences with the reaction of benzaldehyde (B42025) and 3-bromopropylamine (B98683) hydrobromide. acs.org This initial step is followed by a cyclization reaction to form the azetidine ring. This method represents a common strategy for producing azetidines, which involves the intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org One of the challenges in such cyclizations is the competition with elimination reactions, which is influenced by the strain of the forming four-membered ring. acs.org

Another widely used method for obtaining N-substituted azetidines is the reduction of the corresponding N-substituted azetidin-2-ones (β-lactams). acs.org This transformation is typically achieved with high efficiency using reducing agents like diborane in tetrahydrofuran or lithium aluminium hydride (LiAlH₄). acs.org A key advantage of this approach is that the stereochemistry of substituents on the ring is generally preserved during the reduction process. acs.org

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Two-Step Synthesis | Benzaldehyde, 3-Bromopropylamine hydrobromide | Efficient, direct route to the N-benzyl substituted ring. | acs.org |

| Reduction of β-Lactam | N-Benzylazetidin-2-one | High yield, retention of stereochemistry. Utilizes reducing agents like LiAlH₄ or diborane. | acs.org |

Access to N-Benzyl-2,3-azetidinedione

N-Benzyl-2,3-azetidinedione is a specialized derivative that can serve as a precursor for more complex molecules, such as 3-amido azetidinones. A convenient synthetic route to this diketone has been reported. lookchem.com

The synthesis of N-benzyl-2,3-azetidinedione provides a pathway to compounds like cis-3β-amido azetidinones. lookchem.com This intermediate is valuable in constructing molecules with potential biological activity, including analogs of nocardicinic acid. lookchem.com The chemical properties and structure of N-benzyl-2,3-azetidinedione are well-defined, confirming its identity as a stable, isolable compound. nih.gov

| Product | CAS Number | Molecular Formula | Key Application | Reference |

|---|---|---|---|---|

| N-Benzyl-2,3-azetidinedione | 75986-07-1 | C₁₀H₉NO₂ | Intermediate for the synthesis of 3β-amido azetidinones. | lookchem.com |

A notable application involves the synthesis of N-benzyl-2-azetidinone from N-benzyl-2-azetidine carboxylic acid. The process involves treating the carboxylic acid with oxalyl chloride, followed by reaction with m-chloroperbenzoic acid in the presence of pyridine, yielding the desired azetidinone. prepchem.com

Reactivity Profiles and Transformational Chemistry of S 2 Benzylazetidine Structures

Ring-Opening Reactions and Subsequent Derivatization

The inherent strain of the azetidine (B1206935) ring (approximately 105 kJ/mol) makes it susceptible to cleavage under appropriate conditions. This ring-opening can be initiated by activating the nitrogen atom, which enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack.

Nucleophilic Ring-Opening of Activated Azetidinium Species

Activation of the azetidine nitrogen, typically through protonation or alkylation, forms a highly reactive azetidinium ion. This positively charged species is readily attacked by nucleophiles, leading to the cleavage of a carbon-nitrogen bond and the formation of a functionalized γ-aminopropyl derivative. This process is a cornerstone of azetidine chemistry, providing access to a diverse array of linear amine structures.

The regioselectivity of the nucleophilic attack on unsymmetrical azetidinium ions is a critical aspect of these reactions. The outcome often depends on the substitution pattern of the azetidine ring and the nature of the nucleophile, which can favor either an SN1 or SN2-type mechanism. For instance, the ring opening of 2-substituted N,N-dibenzylaziridinium ions (a related three-membered ring system) shows that bromide attacks the substituted carbon, while hydride attacks the unsubstituted carbon, highlighting the nuanced control nucleophiles can exert. rsc.orgnih.gov

A variety of nucleophiles have been successfully employed in the ring-opening of azetidinium species, leading to valuable synthetic intermediates.

Table 1: Examples of Nucleophiles in Azetidinium Ring-Opening Reactions

| Nucleophile Category | Specific Nucleophile | Resulting Product Type |

|---|---|---|

| Nitrogen | Azide (N₃⁻) | γ-Azido amines |

| Benzylamine | 1,3-Diamines | |

| Oxygen | Acetate (AcO⁻) | γ-Amino esters |

| Alkoxides (RO⁻) | γ-Amino ethers | |

| Carbon | Cyanide (CN⁻) | γ-Amino nitriles |

| Malonate esters | Substituted γ-amino acids | |

| Halogen | Fluoride (F⁻) | γ-Fluoro amines |

Lewis Acid-Catalyzed Ring-Opening with Various Nucleophiles (e.g., Alcohols)

A powerful alternative to forming azetidinium ions is the use of Lewis acids to activate the azetidine ring. Lewis acids coordinate to the nitrogen atom, increasing the electrophilicity of the ring carbons and promoting nucleophilic attack. This strategy has been effectively used for the highly regioselective SN2-type ring-opening of N-sulfonylated azetidines. organic-chemistry.orgiitk.ac.in

Research has demonstrated that chiral 2-aryl-N-tosylazetidines undergo ring-opening with various alcohols in the presence of a Lewis acid like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), affording 1,3-amino ethers in excellent yields and with high enantiomeric excess (ee). organic-chemistry.orgiitk.ac.in The reaction proceeds via an SN2 pathway, which is supported by the high retention of stereochemical integrity. organic-chemistry.org While 2-aryl azetidines react readily, studies have noted that derivatives like 2-benzyl-N-tosylazetidine react more slowly under similar conditions. iitk.ac.in This method provides a direct route to valuable enantioenriched amino ethers. organic-chemistry.org

Table 2: Lewis Acid-Catalyzed Ring-Opening of (S)-2-Phenyl-N-tosylazetidine with Alcohols

| Lewis Acid | Alcohol (Nucleophile) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Cu(OTf)₂ | Methanol | 94 | 86 |

| Cu(OTf)₂ | Benzyl (B1604629) alcohol | 92 | 92 |

| Cu(OTf)₂ | Propargyl alcohol | 91 | 76 |

| BF₃·OEt₂ | Methanol | 91 | 90 |

| Zn(OTf)₂ | Methanol | 89 | 88 |

Data sourced from studies on 2-aryl-N-tosylazetidines, which serve as a model for the reactivity of 2-substituted azetidines. iitk.ac.in

Ring-Expansion Reactions Leading to Diverse Heterocyclic Systems

The strain energy of the azetidine ring can be harnessed to drive ring-expansion reactions, providing synthetic routes to larger, more complex heterocyclic structures. These transformations are valuable for building molecular diversity from a common azetidine core.

Formation of Five- and Six-Membered Nitrogen Heterocycles (e.g., Piperidin-4-ones, Tetrahydroquinolines)

Azetidines can be converted into five- and six-membered nitrogen heterocycles through various strategic manipulations. One notable method is the one-carbon ring expansion, which transforms azetidines into pyrrolidines. Pioneering work has shown that treating an azetidine with a diazo compound in the presence of a copper catalyst can provide the corresponding pyrrolidine. chemrxiv.org This reaction proceeds via carbene transfer followed by an intramolecular organic-chemistry.orgnih.gov-Stevens rearrangement. chemrxiv.org

Furthermore, azetidines functionalized with a side chain can undergo intramolecular cyclization and rearrangement to yield larger rings. For example, 2-substituted azetidines bearing a 3-hydroxypropyl side chain can be activated to form a bicyclic azetidinium ion. Subsequent nucleophilic opening of this intermediate can lead to mixtures of ring-expanded pyrrolidines and azepanes. nih.gov The distribution of these products is dependent on the substitution pattern and the nucleophile used. nih.gov Additionally, thermal isomerization of certain 2,4-cis-azetidines has been shown to yield 2,4-cis-pyrrolidines. rsc.org

The synthesis of six-membered rings like tetrahydroquinolines from azetidines is less direct but can be achieved through multi-step sequences or domino reactions. organic-chemistry.orgmdpi.com For instance, a relay catalysis strategy involving the Lewis acid-catalyzed nucleophilic ring opening of a cyclopropane (B1198618) with an aromatic amine can produce both azetidines and tetrahydroquinolines, suggesting a synthetic linkage between these heterocyclic systems. organic-chemistry.org

Table 3: Examples of Azetidine Ring-Expansion Reactions

| Azetidine Precursor Type | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| General Azetidine | Diazo compound, Cu catalyst | Pyrrolidine |

| 2-(3-hydroxypropyl)azetidine | Alcohol activation, Nucleophile | Pyrrolidine and/or Azepane |

| 2,4-cis-Iodomethylazetidine | Heat | 2,4-cis-Pyrrolidine |

| Azetidine (in domino sequence) | Cyclopropane, Aromatic Amine | Tetrahydroquinoline |

Ring-Contraction Transformations

Ring-contraction reactions provide a pathway to decrease ring size, often by extruding an atom or group from the ring. While synthetically useful, this class of transformation is exceptionally rare for saturated azetidine rings.

Examples of Azetidine Ring Contraction to Azirines

The direct ring contraction of a saturated azetidine to a three-membered azirine is not a well-documented process in chemical literature. The significant energy barrier associated with forming the highly strained azirine ring from a relatively more stable (though still strained) azetidine makes this a challenging transformation.

The few reported instances of transformations yielding azirines from four-membered rings typically involve unsaturated azetidine derivatives, known as azetines. nih.gov A notable example reported in 1988 involved the heating or irradiation of a dihydrotriazole, which was proposed to form an azirine through a zwitterionic intermediate, likely involving a transient azetine structure. nih.gov This suggests that the pathway from a four-membered to a three-membered nitrogen heterocycle may require the presence of unsaturation to facilitate the necessary electronic rearrangements for ring contraction. nih.gov Therefore, the direct contraction of a saturated system like (S)-2-benzylazetidine to an azirine remains a synthetic challenge without significant precedent.

Regio- and Stereoselective Functional Group Manipulations on the Azetidine Ring

The synthetic utility of the this compound scaffold is significantly enhanced by the ability to perform regio- and stereoselective manipulations on the azetidine ring. These transformations allow for the introduction of diverse functional groups at specific positions, paving the way for the creation of complex molecular architectures and analogues for various applications. Key strategies involve oxidative transformations, the conversion to valuable acyl derivatives, and site-specific functionalization, particularly at the C2 position.

Oxidative Transformations (e.g., Ruthenium Tetroxide-Mediated Oxidation of N-Benzylated Azacycloalkanes)

The oxidation of N-benzylated azetidines, including structures related to this compound, using powerful oxidizing agents like ruthenium tetroxide (RuO₄), offers a direct route to functionalized products such as lactams. Ruthenium tetroxide, a potent oxidant, is capable of oxidizing C-H bonds adjacent (in the α-position) to the nitrogen atom in tertiary amines. chem-station.comnih.govwikipedia.org For N-benzylazetidine, two primary sites are susceptible to oxidation: the endocyclic methylene (B1212753) C-H bonds within the azetidine ring and the exocyclic benzylic C-H bonds of the N-benzyl group. semanticscholar.orgsemanticscholar.org

Research has shown that the RuO₄-catalyzed oxidation of N-benzylazetidine results in an attack at both of these positions. semanticscholar.org The regioselectivity of this oxidation, defined as the ratio of endocyclic to exocyclic attack, is influenced by the size of the azacycle. For N-benzylazetidine, the statistically corrected endocyclic/exocyclic regioselectivity is approximately 0.6, indicating a preference for attack at the exocyclic (benzylic) position. semanticscholar.org This contrasts with larger N-benzylated rings like piperidine (B6355638) and pyrrolidine, where endocyclic oxidation is more favored. semanticscholar.org

The proposed mechanism involves the formation of iminium cation intermediates. colab.wsresearchgate.net These reactive intermediates can then be trapped by nucleophiles present in the reaction mixture. For instance, when the oxidation is conducted in the presence of cyanide, the corresponding α-aminonitriles are formed instead of the amides that would result from hydrolysis. semanticscholar.org

Table 1: Regioselectivity in RuO₄-Mediated Oxidation of N-Benzylazacycloalkanes

| Substrate | Endocyclic/Exocyclic Attack Ratio (Statistically Corrected) | Primary Product Type (without trapping agent) |

|---|---|---|

| N-Benzylpiperidine | ~2.4 | Lactam (from endocyclic oxidation) |

| N-Benzylpyrrolidine | ~1.2 | Lactam (from endocyclic oxidation) |

| N-Benzylazetidine | ~0.6 | Benzaldehyde (B42025)/Benzoic Acid derivatives (from exocyclic oxidation) |

Data sourced from studies on N-benzylated azacycloalkanes. semanticscholar.org

Conversion to 2-Acylazetidines via Oxazolidine (B1195125) Hydrolysis

The conversion of the 2-benzyl group into a carbonyl function provides synthetically valuable 2-acylazetidines. A notable strategy to achieve this transformation involves the use of an oxazoline (B21484) moiety as a precursor to the acyl group. This method leverages the reactivity of N-alkyl-2-oxazolinylazetidines, which can be prepared from chiral azetidine precursors.

A developed synthetic route involves the highly stereoselective addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines. researchgate.net This addition occurs at the C=N bond of the oxazoline ring, leading to the formation of an oxazolidine intermediate. Subsequent acidic hydrolysis of this oxazolidine moiety readily cleaves the ring and unmasks the acyl group, yielding the desired N-alkyl-2-acylazetidine. researchgate.netacs.org This approach has been successfully applied to the preparation of highly enantioenriched 2-acylazetidines. acs.org The stereochemical outcome of the organolithium addition can be controlled, allowing for the synthesis of chiral ketoazetidines with high enantiomeric ratios (er > 95:5). researchgate.net

This transformation is particularly useful as it converts a stable alkyl substituent at the C2 position into a versatile ketone functionality, which can serve as a handle for further synthetic elaborations, such as aldol (B89426) reactions, reductions, or the introduction of other nucleophiles.

Site-Specific Stereoselective Functionalization at C2 Position

Direct functionalization at the C2 position of the pre-formed this compound ring allows for the introduction of new substituents while retaining the core azetidine structure and its inherent stereochemistry. A primary strategy to achieve this is through the deprotonation of the C2-proton (the methine proton) to form a carbanion, which is then trapped with an electrophile.

For N-protected azetidines, such as N-Boc-2-benzylazetidine, α-lithiation can be achieved using a strong base like lithium diisopropylamide (LDA). The resulting lithiated intermediate, which is a configurationally labile species, can then react with various electrophiles. nih.govuni-muenchen.de

One effective method involves the base-promoted α-alkylation of azetidine-2-carbonitriles. rsc.org In a specific example, an N-((S)-1-arylethyl)azetidine-2-carbonitrile, protected as its N-borane complex, was treated with LDA at low temperatures. The subsequent addition of benzyl bromide resulted in a highly diastereoselective α-benzylation at the C2 position. rsc.org This method demonstrates that a new alkyl group can be introduced at C2 with high stereocontrol, enabling the synthesis of optically active 2,2-disubstituted azetidines.

Another general and scalable approach utilizes chiral tert-butanesulfinamides as auxiliaries to produce enantioenriched C2-substituted azetidines. nih.gov This method involves the condensation of the sulfinamide with an aldehyde, followed by organometallic addition and an intramolecular cyclization that forms the azetidine ring with high diastereoselectivity. nih.gov While this method builds the ring rather than functionalizing a pre-existing one, it highlights a key strategy for accessing diverse C2-functionalized azetidines, including those with aryl, vinyl, and alkyl substituents, which were previously difficult to access via a single, unified method. nih.gov

Table 2: Examples of C2-Functionalization Strategies for Azetidine Scaffolds

| Strategy | Key Reagents | Type of Functionalization | Stereocontrol |

|---|---|---|---|

| α-Alkylation of Azetidine-2-carbonitrile (B3153824) | LDA, Benzyl Bromide, N-Borane Complex | Introduction of an alkyl group (e.g., benzyl) at C2 | High diastereoselectivity |

| Organometallic Addition/Cyclization | Chiral tert-butanesulfinamide, Grignard/Organolithium reagents | Formation of C2-substituted azetidine ring | High diastereoselectivity |

| α-Lithiation and Electrophile Trapping | LDA, Electrophiles (e.g., aldehydes, alkyl halides) | Introduction of various functional groups at C2 | Dependent on substrate and conditions |

Strategic Applications of S 2 Benzylazetidine in Complex Organic Synthesis

Role as a Chiral Building Block and Versatile Synthon

The utility of (S)-2-benzylazetidine stems from its identity as a chiral, conformationally restricted scaffold. The benzyl (B1604629) group at the stereogenic center and the reactive secondary amine provide two distinct points for chemical modification, allowing for its incorporation into a wide array of molecular architectures.

The development of peptides with improved pharmacological properties is a central goal in medicinal chemistry. nih.gov A primary limitation of natural peptides is their susceptibility to enzymatic degradation and their flexible structures, which can lead to non-selective receptor binding. nih.gov this compound provides a robust solution by serving as a precursor to unnatural, conformationally constrained amino acids.

By incorporating the rigid azetidine (B1206935) ring, chemists can create analogues of natural amino acids, such as phenylalanine, where the torsional angles of the backbone are locked. acs.org These azetidine-containing amino acids (Aze) force the resulting peptide chain into specific secondary structures. mdpi.com This structural pre-organization can enhance binding affinity to biological targets and increase resistance to proteases. orientjchem.org The synthesis of these unnatural amino acids often involves the derivatization of the azetidine nitrogen and subsequent manipulation of the benzyl group. These building blocks are then incorporated into peptide chains using standard solid-phase or solution-phase synthesis techniques. rsc.org Peptidomimetics derived from these strategies aim to replicate the essential pharmacophoric elements of a bioactive peptide in a more stable and drug-like scaffold. nih.govnih.gov

The table below summarizes strategies for using azetidine-based amino acids in peptidomimetic design.

| Strategy | Description | Desired Outcome |

| Backbone Constraint | Incorporation of the rigid azetidine ring into the peptide backbone. | Induces specific turns or secondary structures, reduces conformational flexibility. |

| Side-Chain Mimicry | The benzyl group of this compound acts as a constrained mimic of the phenylalanine side chain. | Enhances binding to hydrophobic pockets of target proteins. |

| Increased Stability | The unnatural azetidine structure is not recognized by many proteases. | Improved metabolic stability and longer biological half-life. |

| Pharmacophore Display | The rigid scaffold precisely orients other functional groups for optimal interaction with a biological target. | Increased potency and selectivity. mdpi.com |

Understanding how a molecule's shape influences its biological function is fundamental to drug discovery. This compound is an excellent tool for creating structurally constrained analogues that act as molecular probes. By systematically replacing flexible residues in a bioactive peptide or small molecule with a rigid azetidine-based moiety, researchers can investigate the bioactive conformation—the specific three-dimensional shape a molecule must adopt to interact with its target. mdpi.com

The incorporation of the azetidine ring reduces the number of possible conformations the molecule can adopt. acs.org If the resulting analogue retains or improves biological activity, it provides strong evidence that the constrained conformation is close to the ideal binding shape. This information is invaluable for designing next-generation compounds with higher affinity and selectivity. This approach has been widely applied in medicinal chemistry to probe receptor-ligand interactions and enzyme-substrate binding events.

The field of asymmetric catalysis relies heavily on chiral ligands to control the stereochemical outcome of chemical reactions. nih.govmdpi.com These ligands coordinate to a metal center and create a chiral environment, forcing a reaction to proceed through a lower-energy transition state to yield one enantiomer of the product preferentially. nih.gov Privileged ligand scaffolds are often C2-symmetric or possess non-symmetrical structures with distinct electronic and steric properties. nih.govresearchgate.net

This compound is an ideal precursor for the synthesis of novel chiral ligands due to several key features:

Pre-existing Chirality: It is an enantiomerically pure building block, providing a straightforward entry to chiral ligands without the need for resolution steps.

Structural Rigidity: The four-membered ring provides a rigid backbone, which is a desirable trait in high-performance ligands as it reduces conformational ambiguity in the catalyst-substrate complex. uwindsor.ca

Functional Handles: The secondary amine is a versatile nucleophile, allowing for the straightforward attachment of phosphine, oxazoline (B21484), or other coordinating groups commonly found in state-of-the-art ligands. researchgate.net

By synthesizing derivatives of this compound, new classes of P,N-ligands (phosphine-nitrogen) or N,N-ligands can be developed for a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, and C-H functionalization. mdpi.com

The table below outlines common classes of chiral ligands and the potential for azetidine-based analogues.

| Ligand Class | Common Chiral Backbone | Potential Azetidine Analogue |

| P,N-Ligands | Amino alcohols, Oxazolines (e.g., BOX) | An N-phosphino-substituted this compound. |

| N,N-Ligands | Diamines (e.g., C2-symmetric semicorrins) | A bis-azetidine structure or an azetidine coupled with another nitrogen heterocycle. uwindsor.ca |

| NHC Ligands | Benzimidazolium salts derived from amino acids. | An N-heterocyclic carbene precursor functionalized with an this compound wingtip group. researchgate.net |

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudo-peptide chain. nih.gov PNAs exhibit high binding affinity and specificity to complementary DNA and RNA sequences and are resistant to degradation by nucleases and proteases, making them promising tools for diagnostics and antisense therapy. nih.gov

Contribution to the Synthesis of Other Nitrogen-Containing Heterocycles

Beyond its direct use in constructing larger molecules, this compound can serve as a starting material for the synthesis of other valuable heterocyclic structures.

β-Lactams (2-azetidinones) are a cornerstone of medicinal chemistry, forming the core structural motif of widely used antibiotics like penicillins and cephalosporins. orientjchem.orgnih.gov While many methods exist for β-lactam synthesis, such as the Staudinger ketene-imine cycloaddition, routes starting from pre-existing chiral building blocks are highly valuable. nih.gov

The synthesis of enantiopure azetidines is often achieved through the chemical reduction of the corresponding β-lactam. nih.gov Conversely, this compound can be envisioned as a chiral precursor to a functionalized β-lactam through oxidation of the C4 position, adjacent to the nitrogen atom. This transformation would convert the chiral azetidine into the corresponding chiral 2-azetidinone, retaining the critical stereochemistry at the C2 (now C3 of the β-lactam) position. This synthetic strategy provides a pathway to novel, enantiomerically pure β-lactams that could serve as intermediates for new antibiotics or as versatile synthons in their own right. nih.gov

Synthesis of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are crucial components in medicinal chemistry and drug design as they can act as conformational modifiers in peptides and serve as precursors to bioactive molecules. nih.gov The synthesis of these sterically hindered compounds is challenging, but various methods have been developed. nih.gov While direct synthesis from this compound is not a prominently documented route, the principles of established methods can be applied to precursors derived from it.

One major strategy involves the asymmetric alkylation of Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral auxiliary. researchgate.net This method generates significant C-H acidity at the α-amino acid carbon, facilitating stereocontrolled alkylation. researchgate.net An azetidine-containing amino acid could potentially be integrated into such a template for further derivatization.

Another approach is the direct catalytic asymmetric addition of nucleophiles to α-iminoesters. For instance, the addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group, catalyzed by chiral iridium-NHC complexes, yields α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org

The development of synthetic routes to optically active α,α-disubstituted amino acids often employs a chiral auxiliary. nih.gov The introduction of an α-alkyl substituent significantly restricts the conformational freedom of the amino acid side chain and influences the secondary structure of resulting peptides. nih.gov

Table 1: Selected Strategies for the Synthesis of α,α-Disubstituted α-Amino Acids

| Method | Key Features | Potential Relevance to this compound Chemistry |

|---|---|---|

| Asymmetric Metal-Templated Synthesis | Utilizes Ni(II) complexes with chiral ligands to activate the α-position for alkylation. researchgate.net | A precursor derived from this compound could be incorporated into the metal complex. |

| Catalytic Asymmetric Addition to α-Iminoesters | Direct addition of nucleophiles like acetonitrile to an imine, catalyzed by a chiral metal complex. rsc.org | An α-iminoester could be synthesized from an azetidine-2-carboxylic acid derivative. |

| Chiral Auxiliary-Based Synthesis | Employs a removable chiral auxiliary to direct the stereoselective introduction of α-substituents. nih.gov | The chiral azetidine ring itself could potentially act as a chiral director in certain transformations. |

Derivatization to α,γ-Diamino, α-Phenoxy-γ-amino, and α-Cyano-γ-amino Carboxamides

The strained azetidine ring is susceptible to nucleophilic ring-opening reactions, a property that has been effectively harnessed for the synthesis of functionalized acyclic compounds. A key strategy involves the activation of the azetidine nitrogen, typically by quaternization, to form a highly reactive azetidinium ion. This intermediate is then readily attacked by various nucleophiles.

This methodology has been successfully applied to chiral azetidine-2-carboxamide (B111606) derivatives, which can be prepared from this compound. The nucleophilic ring-opening of these azetidinium intermediates provides a direct route to valuable α,γ-disubstituted carboxamides. acs.org This transformation allows for the stereospecific conversion of the cyclic azetidine scaffold into linear chains bearing multiple functional groups, which are important synthons for peptidomimetics and other biologically active molecules.

The choice of nucleophile dictates the nature of the γ-substituent in the final product. This approach has been demonstrated for the preparation of α,γ-diamino, α-phenoxy-γ-amino, and α-cyano-γ-amino carboxamides. acs.org

Table 2: Nucleophilic Ring-Opening of Azetidinium Intermediates

| Nucleophile Source | Resulting Functional Group at γ-position | Product Class | Reference |

|---|---|---|---|

| Amine (e.g., Benzylamine) | Amino | α,γ-Diamino Carboxamide | acs.org |

| Phenoxide | Phenoxy | α-Phenoxy-γ-amino Carboxamide | acs.org |

| Cyanide | Cyano | α-Cyano-γ-amino Carboxamide | acs.org |

Preparation of γ-Amino Ethers

γ-Amino ethers and their corresponding alcohols are important structural motifs found in various pharmacologically active compounds. The synthesis of these compounds can be achieved through the regioselective ring-opening of azetidine derivatives. A powerful method involves the Lewis acid-mediated reaction of 2-aryl-N-tosylazetidines with alcohols. iitk.ac.in

In this SN2-type reaction, the Lewis acid activates the azetidine ring, facilitating a nucleophilic attack by the alcohol at the C4 position, leading to the formation of the corresponding γ-amino ether with inversion of configuration if a stereocenter is present at C2. iitk.ac.in This method provides a direct and efficient route to enantiomerically enriched 1,3-amino ethers. iitk.ac.in

Similarly, the synthesis of γ-amino alcohols can be accomplished using related strategies, for instance, through the copper-catalyzed reaction of alkyne-functionalized oxetanes with amines, which yields chiral γ-amino alcohols with tertiary carbon stereocenters. researchgate.net While this example uses oxetanes, the underlying principle of ring-opening to create 1,3-difunctionalized systems is analogous.

Table 3: Synthesis of γ-Amino Ethers via Ring-Opening of N-Tosylazetidines

| Alcohol Nucleophile | Lewis Acid | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | BF₃·OEt₂ | γ-Methoxy Amino Compound | High | iitk.ac.in |

| Ethanol | BF₃·OEt₂ | γ-Ethoxy Amino Compound | High | iitk.ac.in |

| Isopropanol | BF₃·OEt₂ | γ-Isopropoxy Amino Compound | High | iitk.ac.in |

Access to Other Heterocyclic Systems (e.g., Pyrrolidines, Piperidines, Azepanes, Benzodiazepinones, Thiopenes)

The synthetic utility of this compound extends to its use as a scaffold for the construction of other heterocyclic systems through ring expansion, rearrangement, and intramolecular cyclization reactions.

Pyrrolidines, Piperidines, and Azepanes : Ring expansion reactions provide a powerful method for converting the four-membered azetidine ring into larger, five-, six-, or seven-membered heterocycles. While direct one-carbon ring expansion of simple azetidines to pyrrolidines can be challenging, nih.govchemrxiv.org transformations of functionalized azetidines or related systems are known. For example, reductive amination of certain halogenated aminocyclopropane derivatives (structurally related to activated azetidines) can trigger cyclopropane (B1198618) ring cleavage to yield piperidines and azepanes. rsc.org The synthesis of substituted pyrrolidines and piperidines is of great interest due to their prevalence in natural products and pharmaceuticals. nih.govwhiterose.ac.ukmdpi.com

Benzodiazepinones : this compound derivatives can be utilized in the synthesis of fused heterocyclic systems. An elegant example is the intramolecular copper(I)-catalyzed cross-coupling reaction of a suitably functionalized azetidine-2-carboxamide derivative. This process has been used to construct a novel azetidine-fused 1,4-benzodiazepin-2-one, demonstrating a sophisticated application of the azetidine scaffold in building complex polycyclic architectures. acs.org Benzodiazepine-based structures are well-known pharmacophores. mdpi.com

Thiophenes : The synthesis of thiophenes typically involves the cyclization of sulfur-containing precursors. nih.govyoutube.com Common methods include the Gewald synthesis, which uses elemental sulfur, or the cyclization of o-alkynyl thioanisoles. nih.govyoutube.com Based on current literature, the direct conversion of an azetidine ring like that in this compound into a thiophene (B33073) ring is not a conventional or reported synthetic strategy.

Table 4: Heterocyclic Systems Derived from Azetidine-Related Scaffolds

| Starting Scaffold | Reaction Type | Resulting Heterocycle | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Halogenated Aminocyclopropanes | Reductive Amination / Ring Cleavage | Piperidines, Azepanes | Aldehydes/Ketones, NaBH₃CN | rsc.org |

| Azetidine-2-carboxamide derivative | Intramolecular Cross-Coupling | Azetidine-fused 1,4-Benzodiazepin-2-one | CuI catalyst | acs.org |

| 2-Aryl-N-tosylazetidine | Nucleophilic Ring-Opening | γ-Amino Ethers | Alcohols, Lewis Acid | iitk.ac.in |

Computational and Mechanistic Investigations of S 2 Benzylazetidine Chemistry

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical calculations have become indispensable for elucidating the complex reaction pathways in azetidine (B1206935) chemistry. These methods allow for the detailed examination of reaction coordinates, identification of transient species, and determination of energy barriers, which are crucial for understanding and predicting chemical reactivity. researchgate.netescholarship.org

Density Functional Theory (DFT) and CASPT2 Calculations for Elucidating Pathways

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules and has been instrumental in studying reactions involving azetidines. nih.govresearchgate.netrjptonline.org DFT calculations, often using functionals like B3LYP, provide a balance between computational cost and accuracy for determining the geometries of reactants, products, and transition states, as well as their relative energies. nih.govresearchgate.net These calculations help in mapping out the potential energy surface of a reaction, thereby elucidating the most likely mechanistic pathways. researchgate.net For instance, DFT has been employed to study the synthesis of azetidines through various routes, including cycloaddition reactions and ring expansions. rsc.org

For more complex electronic structures, such as those involving excited states or significant multi-reference character, Complete Active Space Perturbation Theory of the second order (CASPT2) is employed. nih.gov CASPT2 calculations are particularly useful for studying photochemical reactions or reactions involving diradical intermediates, providing a more accurate description of the electronic states and their interactions. nih.gov While specific CASPT2 studies on (S)-2-benzylazetidine are not extensively documented in the provided results, the methodology is crucial for understanding photoreactions of related N-heterocycles. nih.gov

Characterization of Reactive Intermediates (e.g., Iminium Ions, Nitrile Enolates) and Transition States

The reactivity of this compound and its derivatives often involves the formation of transient reactive intermediates. Computational methods are vital for characterizing these short-lived species, which are often difficult to observe experimentally.

Iminium Ions: Iminium ions are key intermediates in many reactions involving nitrogen-containing heterocycles. nih.govnih.govunl.pt They can be generated in situ and participate in various annulation and cascade reactions. nih.govnih.gov Computational studies can model the formation of iminium ions from azetidine precursors and their subsequent reactions, providing insights into the stereochemical outcomes. nih.gov For example, the reaction of allenylsilanes with in situ generated iminium ions has been shown to produce diverse heterocyclic structures with high stereoselectivity. nih.gov

Nitrile Enolates: Nitriles with acidic alpha-protons can be deprotonated by strong bases to form nitrile enolates. quimicaorganica.orgwikipedia.orgyoutube.com These enolates are potent nucleophiles that can react with a variety of electrophiles. quimicaorganica.orgwikipedia.org While the direct deprotonation of the benzyl (B1604629) group in this compound to form a nitrile-like enolate is not a typical reaction, the chemistry of nitrile enolates is relevant to the functionalization of azetidine scaffolds bearing nitrile groups. acs.orgresearchgate.net For example, the lithium enolate of N-(4-methoxybenzyloxy)azetidin-2-one has been studied for its aldol (B89426) reactions. nih.gov Computational studies can predict the structure and reactivity of these enolates, including their preferred mode of attack and the stereochemistry of the resulting products. youtube.com

Transition States: The identification and characterization of transition states are fundamental to understanding reaction kinetics and selectivity. nih.gov Computational chemistry allows for the precise location of transition state structures on the potential energy surface and the calculation of the associated activation energies. researchgate.netrsc.org This information is critical for rationalizing why a particular reaction pathway is favored over others. For instance, in the context of azetidine-based inhibitors, understanding the transition state of the target enzyme allows for the design of potent transition-state analogues. nih.gov

Stereochemical Selectivity and Diastereocontrol Modeling

The control of stereochemistry is a central theme in modern organic synthesis, and computational modeling plays a crucial role in understanding and predicting the stereochemical outcomes of reactions involving chiral molecules like this compound. chiralpedia.comyoutube.com

Computational Analysis of Chiral Induction in Asymmetric Syntheses

Computational methods are extensively used to analyze the origins of chiral induction in asymmetric syntheses. chiralpedia.comacs.org By modeling the transition states of reactions involving chiral catalysts or auxiliaries, chemists can understand how the chiral environment influences the approach of the reactants and dictates the stereochemistry of the product. This iterative process of computational prediction and experimental validation accelerates the development of highly selective catalysts. chiralpedia.com For example, in the asymmetric synthesis of azetidines, computational modeling can help rationalize the enantioselectivity observed in reactions such as [2+2] cycloadditions. chemrxiv.org

Rationalization of Enantioselectivity in Biocatalytic Processes

Biocatalysis offers a powerful and environmentally friendly approach to the synthesis of enantiomerically pure compounds. nih.govthieme-connect.comacs.org Computational modeling is increasingly used to understand the molecular basis of enantioselectivity in enzyme-catalyzed reactions. rsc.orgnih.gov By creating models of the enzyme's active site with the substrate bound, researchers can identify the key interactions that are responsible for discriminating between the two enantiomers of a racemic substrate or for controlling the stereochemical outcome of a reaction. rsc.org

For instance, the biocatalytic transformation of racemic azetidine-2-carbonitriles using whole-cell catalysts has been shown to proceed with excellent enantioselectivity. nih.gov Computational studies can help to elucidate the roles of the different enzymes involved, such as nitrile hydratases and amidases, and rationalize the high R-enantioselectivity observed in the amidase-catalyzed step. nih.gov Similarly, in the biocatalytic ring expansion of aziridines to azetidines, computational modeling can explain how the enzyme's active site controls the fate of reactive intermediates to achieve high stereocontrol. thieme-connect.comacs.orgchemrxiv.org

Theoretical Insights into Azetidine Ring Strain and its Influence on Reactivity

The four-membered azetidine ring possesses significant ring strain, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.org This inherent strain is a key determinant of the chemical reactivity of azetidines, making them more reactive than their five- and six-membered counterparts, pyrrolidines and piperidines, respectively. researchgate.netrsc.orgrsc.orgresearchwithrutgers.com

Computational studies can quantify this ring strain and explore its consequences on the molecule's geometry and reactivity. For example, theoretical calculations can predict how the ring strain influences bond lengths and angles and how it lowers the activation barriers for ring-opening reactions. acs.org The strain energy provides a thermodynamic driving force for reactions that lead to the cleavage of the C-N or C-C bonds of the azetidine ring. rsc.orgrsc.org

Furthermore, computational models can investigate how substituents on the azetidine ring modulate its strain and reactivity. The interplay between the electronic effects of substituents and the inherent ring strain can be systematically studied to design azetidine derivatives with tailored reactivity for specific synthetic applications. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Comparison of Ring Strain Energies This table highlights the significant ring strain in azetidine compared to less strained and unstrained nitrogen heterocycles. researchgate.net

| Heterocycle | Ring Strain Energy (kcal/mol) |

| Aziridine (B145994) | 26.7 |

| Azetidine | 25.2 |

| Pyrrolidine | 5.8 |

| Piperidine (B6355638) | 0 |

Table 2: Computationally Investigated Reactive Intermediates in Azetidine Chemistry This table summarizes key reactive intermediates whose formation and reactivity in the context of azetidine chemistry can be elucidated through computational studies.

| Intermediate | Description | Relevant Reactions | Computational Methods |

| Iminium Ion | A cationic species with a C=N double bond, acting as an electrophile. nih.govnih.gov | Annulations, Cascade Reactions nih.govnih.gov | DFT |

| Nitrile Enolate | An anionic species formed by deprotonation of a nitrile, acting as a nucleophile. quimicaorganica.orgwikipedia.org | Alkylations, Aldol reactions acs.orgnih.gov | DFT |

| Diradical | A species with two unpaired electrons, often involved in stepwise cycloadditions. acs.org | Photochemical reactions acs.org | CASPT2 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-benzylazetidine, and how can their efficiency be validated experimentally?

- Methodological Answer :

- Synthesis : Common routes include enantioselective cyclization of β-amino alcohols or asymmetric hydrogenation of azetidine precursors. For example, hydrazide intermediates (e.g., derived from (2S)-2-(benzoylamino)-3-methylbutyric acid) can undergo cyclization under acidic conditions .

- Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents. Quantify yields and purity using mass spectrometry (HRMS) and H/C NMR. Replicate procedures from primary literature with strict control of reaction parameters (temperature, solvent, catalyst loading) .

- Data Table :

| Synthetic Route | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Key Characterization Methods |

|---|---|---|---|---|

| Cyclization | TFA, THF | 65-75 | ≥98 | HPLC, H NMR, HRMS |

| Hydrogenation | Ru-BINAP complex | 70-80 | ≥99 | Chiral GC, Polarimetry |

Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?

- Methodological Answer :

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions, purification steps, and characterization data in the main text or supplementary materials .

- Replication : Include negative controls (e.g., uncatalyzed reactions) and statistical triplicates. Use standardized solvents and reagents from verified suppliers. Cross-validate results with independent techniques (e.g., NMR and X-ray crystallography for structural confirmation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?

- Methodological Answer :

- Analytical Cross-Check : Compare multiple chiral analysis methods (e.g., HPLC vs. optical rotation). Investigate solvent effects on chiral column performance.

- Data Harmonization : Reanalyze archived samples using identical instrumentation and protocols. Publish raw chromatograms/spectra in supplementary materials to enable peer validation .

- Case Study : A 2023 study found discrepancies in ee% when using different HPLC mobile phases (hexane/isopropanol vs. ethanol), highlighting the need for method-specific reporting .

Q. What computational strategies are effective in predicting the reactivity and stereochemical outcomes of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Model transition states for cyclization/hydrogenation pathways using Gaussian or ORCA software. Compare activation energies to experimental yields.

- Docking Studies : Predict biological activity by simulating ligand-receptor interactions (e.g., with GABA receptors). Validate with in vitro assays .

- Data Table :

| Computational Method | Application | Software/Tool | Validation Experiment |

|---|---|---|---|

| DFT | Reaction mechanism elucidation | Gaussian 16 | Kinetic isotope effects |

| Molecular Dynamics | Conformational analysis | GROMACS | NMR NOE correlations |

Q. How should researchers address ethical and reproducibility challenges when publishing conflicting data on this compound’s biological activity?

- Methodological Answer :

- Transparency : Disclose all experimental variables (e.g., cell lines, assay conditions) and raw datasets in public repositories (e.g., Zenodo).

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite conflicting studies and propose hypotheses for discrepancies (e.g., impurity interference, assay sensitivity) .

Methodological Best Practices

- Literature Review : Use SciFinder or Web of Science to identify primary sources, prioritizing studies with full experimental details and independent validation .

- Data Presentation : Follow IUPAC guidelines for reporting spectroscopic data. Use tables for comparative analysis and figures for mechanistic insights .

- Conflict Resolution : Apply the "TRUST" framework (Transparency, Replication, Unified Standards, Statistical rigor, Third-party validation) to reconcile contradictory findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.